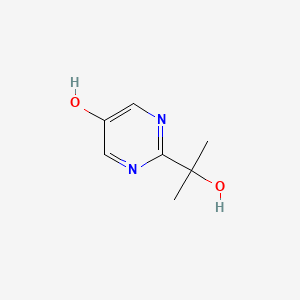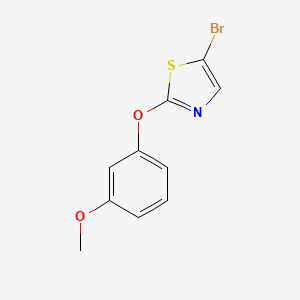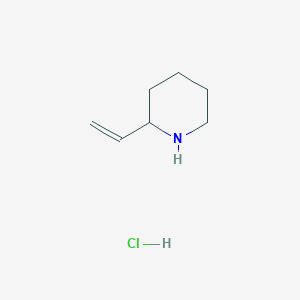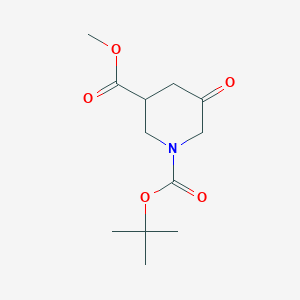![molecular formula C8H7BrF3NO2S B1374487 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid CAS No. 1250603-22-5](/img/structure/B1374487.png)
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid, commonly referred to as BTTA, is a small molecule organic compound that has been widely studied due to its potential applications in scientific research and laboratory experiments. BTTA is a member of the thiophene family, which is composed of compounds that contain a five-membered ring with a sulfur atom at its center. BTTA is an important compound for its unique properties and its potential uses in the scientific community.
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
Studies have explored the synthesis and structural properties of compounds related to 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid. For instance, the synthesis of thienopyranones and thienopyridinones from bromothiophen-carboxylic acids highlights the potential of these compounds in heterocyclic syntheses, offering insights into their structural features (Ames & Ribeiro, 1975).
2. Non-Linear Optical Properties and Reactivity
Research on bromothiophene derivatives, similar in structure to the specified compound, has investigated their non-linear optical properties and reactivity. This includes the synthesis of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their subsequent analysis through Density Functional Theory (DFT), providing valuable information on their molecular characteristics and potential applications (Rizwan et al., 2021).
3. Polymerization Processes
Research has also been conducted on the polymerization of halogenated thiophenes, which are closely related to the specified compound. These studies provide insights into the effectiveness of different catalysts in inducing the polymerization of such compounds, offering potential applications in the field of conductive polymers (Balasubramanian et al., 2014).
4. Synthesis of Amino Acids and Derivatives
The compound is structurally similar to other bromothiophene derivatives used in the synthesis of various natural and non-natural α-amino acids and their derivatives, demonstrating its potential application in the synthesis of biologically relevant molecules (Burger et al., 1992).
5. Exploration in Drug Synthesis Pathways
Propriétés
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c9-4-1-5(16-2-4)6(7(14)15)13-3-8(10,11)12/h1-2,6,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWXVQTLWAOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)






![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)



